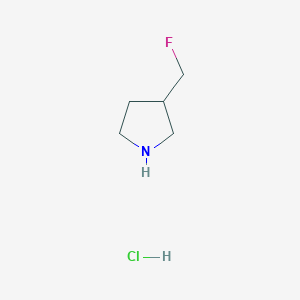
Palbociclib, N-BOC
Descripción general
Descripción
“Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate” is a complex organic compound. It has a molecular weight of 547.66 . The IUPAC name for this compound is "tert-butyl 4- (6- ( (6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido [2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate" .
Molecular Structure Analysis
The molecular formula of this compound is C29H37N7O4 . The InChI code is "1S/C29H37N7O4/c1-18-22-17-31-27 (33-25 (22)36 (20-8-6-7-9-20)26 (38)24 (18)19 (2)37)32-23-11-10-21 (16-30-23)34-12-14-35 (15-13-34)28 (39)40-29 (3,4)5/h10-11,16-17,20H,6-9,12-15H2,1-5H3, (H,30,31,32,33)" .Aplicaciones Científicas De Investigación
Evaluación Terapéutica para el Cáncer Nasofaríngeo
Palbociclib, N-BOC ha mostrado resultados prometedores en el tratamiento del cáncer nasofaríngeo (NPC). Un estudio reveló que la monoterapia con this compound indujo el arresto del ciclo celular en la fase G1 in vitro y tuvo efectos inhibitorios significativos en modelos tumorales de NPC in vivo . El estudio también encontró que el tratamiento con this compound podría prolongar la duración de la supervivencia libre de progresión media por más de 10 meses .
Compatibilidad con Otras Quimioterapias
El momento de la administración de this compound con otros fármacos quimioterapéuticos es crucial. El tratamiento concurrente con this compound y ácido suberanilohidroxámico (SAHA) promovió sinérgicamente la muerte celular de NPC tanto in vitro como in vivo . Sin embargo, el tratamiento concurrente con this compound mitigó el efecto citotóxico del cisplatino in vitro .
Tratamiento para el Cáncer de Pulmón
This compound, un inhibidor de CDK4/6, ha demostrado suprimir eficazmente el crecimiento de las células cancerosas de pulmón. Los valores de IC50 obtenidos fueron 11.00 μM y 11.74 μM para células H1299 y A549, respectivamente .
Estabilizador de G4 de c-Myc
This compound puede poseer fuertes propiedades de estabilización de G4 de c-Myc al reducir significativamente los niveles de expresión de proteínas y ARN mensajero de c-Myc. Esto sugiere que this compound tiene un gran potencial como un nuevo estabilizador de G4 de c-Myc para tratar cánceres asociados con actividad anormal de c-Myc .
Inducción de Apoptosis
This compound induce apoptosis y causa arresto del ciclo celular en la fase G2/M en dos células .
Diseño y Síntesis de Nuevos Derivados
Se diseñaron y sintetizaron tres nuevos derivados de this compound (HP-1, HP-2 y HP-3) a partir de this compound y 10-HCPT, y se investigaron sus actividades biológicas .
Estos hallazgos proporcionan un apoyo esencial para el uso de this compound como terapia alternativa para varios cánceres y aumentan la conciencia sobre el momento efectivo de la administración de this compound con otros fármacos quimioterapéuticos .
Mecanismo De Acción
Target of Action
N-BOC Palbociclib, also known as Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate, primarily targets the cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases are key regulators of cell growth .
Mode of Action
N-BOC Palbociclib acts by binding to the ATP pocket of CDK4/6, inhibiting their activity . This inhibition prevents the progression from the G1 to the S phase of the cell cycle , thereby inducing cell cycle arrest . It also inhibits the phosphorylation of the retinoblastoma protein (RB), a tumor suppressor .
Biochemical Pathways
The primary biochemical pathway affected by N-BOC Palbociclib is the CDK4/6–cyclinD1 pathway . The inhibition of CDK4/6 by N-BOC Palbociclib leads to a decrease in the phosphorylation of RB, which in turn prevents the progression of the cell cycle from the G1 to the S phase . This results in cell cycle arrest and a reduction in cell proliferation .
Result of Action
The action of N-BOC Palbociclib results in significant cellular and molecular effects. It induces cell cycle arrest in the G1 phase , leading to a reduction in cell proliferation . This is indicated by substantial reductions in the total tumor volumes and in Ki-67 proliferation marker expression .
Action Environment
The action, efficacy, and stability of N-BOC Palbociclib can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic drugs can affect its action. Concurrent treatment with N-BOC Palbociclib and suberanilohydroxamic acid (SAHA) has been shown to synergistically promote cell death . Furthermore, the development of resistance to N-BOC Palbociclib can influence its efficacy. Cells with induced resistance to n-boc palbociclib have been found to remain sensitive to treatment with cisplatin .
Safety and Hazards
The compound has several hazard statements: H319, H341, H361, H373, H412 . These indicate that it can cause eye irritation, is suspected of causing genetic defects and harming fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N7O4/c1-18-22-17-31-27(33-25(22)36(20-8-6-7-9-20)26(38)24(18)19(2)37)32-23-11-10-21(16-30-23)34-12-14-35(15-13-34)28(39)40-29(3,4)5/h10-11,16-17,20H,6-9,12-15H2,1-5H3,(H,30,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJKVBFRYVEWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1651214-74-2 | |
| Record name | N-BOC Palbociclib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651214742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-BOC PALBOCICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBC6ZM9VNH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)
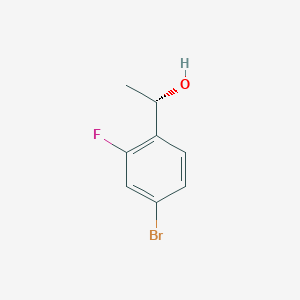
![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)

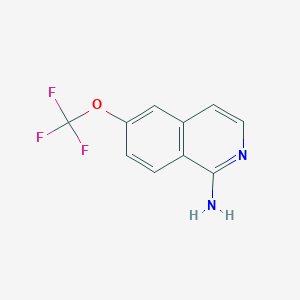
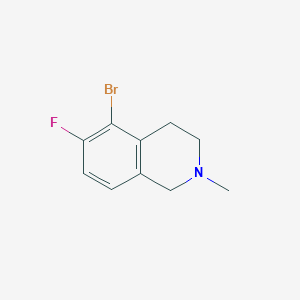
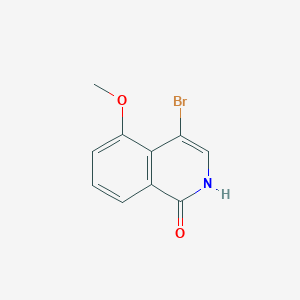

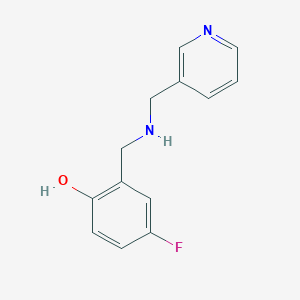
![4-Isobutyl-[1,4]diazepan-5-one](/img/structure/B1447614.png)
![5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1447615.png)
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1447617.png)
